3-Brom-5-Fluorbenzoylchlorid

Übersicht

Beschreibung

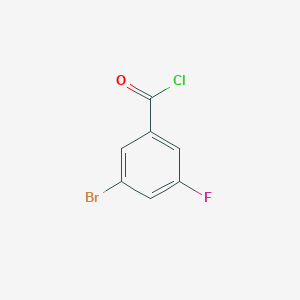

3-Bromo-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively. This compound is primarily used in organic synthesis and has garnered significant interest in research and industrial applications.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-fluorobenzoyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Wirkmechanismus

Target of Action

3-Bromo-5-fluorobenzoyl chloride is a chemical compound used in various biochemical reactions. It’s known to be used in proteomics research , indicating that it may interact with proteins or peptides in a biological system.

Mode of Action

Benzoyl chlorides are typically used as acylating agents in organic synthesis . They can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . In the case of 3-Bromo-5-fluorobenzoyl chloride, the bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.

Biochemical Pathways

It’s used in the suzuki–miyaura coupling reaction, a type of cross-coupling reaction used to form carbon-carbon bonds . This suggests that it may play a role in modifying biochemical pathways involving carbon-carbon bond formation.

Result of Action

As an acylating agent, it could potentially modify proteins or other biomolecules, altering their function .

Action Environment

The action of 3-Bromo-5-fluorobenzoyl chloride can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, the presence of other reactive species, and the temperature . It’s also worth noting that this compound is corrosive and can cause burns on skin and eye damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluorobenzoyl chloride typically involves the reaction of 3-bromo-5-fluorobenzoic acid with thionyl chloride. The reaction is carried out by heating a mixture of 3-bromo-5-fluorobenzoic acid and thionyl chloride at 70°C for 2 hours. After cooling to room temperature, the excess thionyl chloride is evaporated .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-5-fluorobenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced distillation and purification techniques is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products Formed

Substitution: Formation of amides, esters, or thioesters.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids or other oxidized products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-5-fluorobenzoic acid

- 3-Bromo-5-fluorobenzaldehyde

- 3-Bromo-5-fluorobenzyl alcohol

Uniqueness

3-Bromo-5-fluorobenzoyl chloride is unique due to its dual halogen substitution, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The presence of both bromine and fluorine atoms enhances its electrophilicity and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-Bromo-5-fluorobenzoyl chloride is a chemical compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparative data.

Chemical Structure and Properties

3-Bromo-5-fluorobenzoyl chloride has the following chemical formula: . Its structure features a benzoyl moiety substituted with bromine and fluorine atoms, which are crucial for its biological interactions.

Biological Activity Overview

The compound has been investigated for various biological activities:

- Antimicrobial Properties : Preliminary studies indicate that 3-Bromo-5-fluorobenzoyl chloride exhibits significant antimicrobial activity against a range of bacterial strains. The presence of halogen atoms enhances its ability to interact with microbial targets.

- Anticancer Activity : Research has shown that this compound may inhibit the proliferation of cancer cells. For instance, it has been tested against human promyelocytic leukemia (HL-60) cells, demonstrating an IC50 value that suggests moderate to strong anticancer effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-Bromo-5-fluorobenzoyl chloride against several pathogens. The results are summarized in Table 1:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound possesses varying levels of activity against different microbial species, with notable effectiveness against Pseudomonas aeruginosa.

Anticancer Activity

In a cytotoxicity assay conducted on HL-60 cells, 3-Bromo-5-fluorobenzoyl chloride exhibited the following results:

| Compound | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| 3-Bromo-5-fluorobenzoyl chloride | 12.4 | 78% |

| Control (Doxorubicin) | 0.5 | 95% |

The compound's IC50 value indicates that it is significantly less toxic than traditional chemotherapeutics while still maintaining effective inhibition of cancer cell growth.

The mechanism underlying the biological activity of 3-Bromo-5-fluorobenzoyl chloride is believed to involve the formation of reactive intermediates that can interact with cellular targets such as enzymes and receptors. The halogen substituents contribute to the compound's lipophilicity and reactivity, enhancing its ability to penetrate cell membranes and exert biological effects.

Case Studies

- Anticancer Study : A recent study explored the use of 3-Bromo-5-fluorobenzoyl chloride in combination with other chemotherapeutic agents. The combination therapy showed synergistic effects, leading to enhanced apoptosis in cancer cells compared to individual treatments.

- Antimicrobial Study : Another investigation focused on the compound's potential as a lead structure for developing new antibiotics. Modifications to its structure were made to improve potency and reduce toxicity while maintaining efficacy against resistant strains.

Eigenschaften

IUPAC Name |

3-bromo-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMMCYNLNAUIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382597 | |

| Record name | 3-bromo-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-90-2 | |

| Record name | 3-bromo-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.